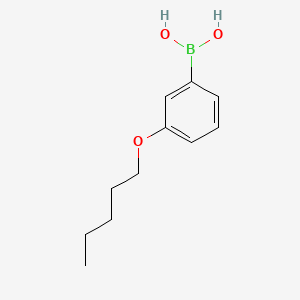

(3-(Pentyloxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

(3-pentoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEOKJGUOUIZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655560 | |

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296671-86-7 | |

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pentyloxy Phenyl Boronic Acid and Substituted Phenylboronic Acids

Classical Organometallic Approaches

Traditional methods for the synthesis of arylboronic acids rely on the formation of highly reactive organometallic intermediates, which are then quenched with a boron-containing electrophile. These approaches have been foundational in the field of organic synthesis.

Grignard Reagent Mediated Borylation and Subsequent Hydrolysis

One of the most established methods for preparing arylboronic acids involves the use of Grignard reagents. organic-chemistry.orgrsc.org This process begins with the formation of an aryl magnesium halide (a Grignard reagent) from the corresponding aryl halide. For the synthesis of (3-(Pentyloxy)phenyl)boronic acid, 1-bromo-3-(pentyloxy)benzene (B7815251) would be reacted with magnesium metal. The resulting Grignard reagent, (3-(pentyloxy)phenyl)magnesium bromide, is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures to prevent over-alkylation which can lead to the formation of borinic acids. rsc.orggoogle.com Subsequent acidic hydrolysis of the resulting boronate ester yields the desired this compound. rsc.org A general and convenient protocol for this type of transformation involves preparing the aryl Grignard reagent by direct insertion of magnesium in the presence of lithium chloride or through a magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex. organic-chemistry.org These reactions are typically carried out at low temperatures, such as 0°C, and can provide excellent yields of the arylboronic acid. organic-chemistry.orggoogle.com

Organolithium Reagent Trapping with Boric Esters

Similar to the Grignard approach, organolithium reagents can be used to synthesize arylboronic acids. rsc.org This method involves the generation of an aryllithium species, typically through a halogen-lithium exchange reaction between an aryl halide and an alkyllithium reagent like n-butyllithium, or by direct deprotonation of an aromatic C-H bond. For this compound, 1-bromo-3-(pentyloxy)benzene could be treated with an alkyllithium reagent. The resulting (3-(pentyloxy)phenyl)lithium is then reacted with a trialkyl borate. rsc.org As with the Grignard method, this reaction is performed at low temperatures to control the reactivity and prevent the formation of undesired byproducts. The intermediate boronate ester is then hydrolyzed with an acid to afford the final arylboronic acid. rsc.org This method is particularly useful for substrates where Grignard reagent formation is difficult.

| Reagent Type | Starting Material Example | Borylation Reagent | Product |

| Grignard Reagent | 1-Bromo-3-(pentyloxy)benzene | Triisopropyl borate | This compound |

| Organolithium Reagent | 1-Bromo-3-(pentyloxy)benzene | Trimethyl borate | This compound |

Transition Metal-Catalyzed Borylation Reactions

In recent decades, transition metal-catalyzed reactions have emerged as powerful and often more functional-group-tolerant alternatives to classical organometallic methods for synthesizing arylboronic acids.

Miyaura Borylation via Palladium-Catalyzed Aryl Halide Coupling

The Miyaura borylation is a highly versatile palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylboronic esters. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgalfa-chemistry.com For the synthesis of the pinacol (B44631) ester of this compound, 1-bromo-3-(pentyloxy)benzene would be the starting aryl halide. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), and requires a base, like potassium acetate (B1210297) (KOAc), to facilitate the catalytic cycle. wikipedia.orgalfa-chemistry.com The resulting boronate esters are stable, can be purified by chromatography, and are often used directly in subsequent reactions like the Suzuki-Miyaura coupling without needing to be hydrolyzed to the boronic acid. organic-chemistry.org This method exhibits excellent functional group tolerance, allowing for the borylation of substrates with a wide range of substituents. alfa-chemistry.combeilstein-journals.org

| Starting Material | Diboron Reagent | Catalyst | Base | Product |

| 1-Bromo-3-(pentyloxy)benzene | Bis(pinacolato)diboron | PdCl₂(dppf) | Potassium Acetate | 2-(3-(Pentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Aryl Triflate | Bis(pinacolato)diboron | Pd(PPh₃)₄ | Potassium Acetate | Arylboronic acid pinacol ester |

Direct C-H Borylation Strategies

Direct C-H borylation represents a highly atom-economical approach to arylboronic acid synthesis, as it avoids the need for pre-functionalized starting materials like aryl halides. umich.edu These methods involve the direct conversion of a C-H bond on an aromatic ring to a C-B bond, catalyzed by a transition metal.

Iridium-Catalyzed C-H Functionalization

Iridium-catalyzed C-H borylation has become a prominent method for the synthesis of aromatic organoboron compounds. umich.edunih.gov This reaction is highly efficient and tolerates a broad range of functional groups. umich.edunih.gov The regioselectivity of the borylation is often governed by steric factors, with the borylation typically occurring at the least sterically hindered C-H bond. umich.edunih.gov For a substrate like 1-(pentyloxy)benzene, this would likely lead to borylation at the meta and para positions. The use of directing groups can control the regioselectivity, favoring ortho-borylation. mdpi.com Common catalysts for this transformation include [Ir(OMe)(COD)]₂ in the presence of a bipyridine or phenanthroline ligand, and the boron source is typically bis(pinacolato)diboron. mdpi.com The reaction proceeds through the iridium-catalyzed cleavage of a C-H bond and subsequent formation of a C-B bond. umich.edu This strategy is particularly valuable for the late-stage functionalization of complex molecules. rsc.org

| Catalyst System | Boron Source | Key Feature |

| [Ir(OMe)(COD)]₂ / dtbbpy | Bis(pinacolato)diboron | Sterically controlled regioselectivity |

| Iridium complex with directing group | Bis(pinacolato)diboron | Ortho-selective borylation |

Reactivity and Transformational Chemistry of 3 Pentyloxy Phenyl Boronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical fragments with the aid of a metal catalyst. (3-(Pentyloxy)phenyl)boronic acid is a key substrate in two of the most important of these reactions.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation.yonedalabs.combenchchem.combenchchem.commdpi.comorganic-chemistry.org

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. yonedalabs.comorganic-chemistry.org This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. mdpi.comorganic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: A palladium(0) complex reacts with the organic halide (Ar-X) to form a palladium(II) intermediate. yonedalabs.commdpi.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. yonedalabs.comorganic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium(II) complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com

A critical aspect of the mechanism is the role of the base, which is believed to form a boronate species [ArB(OH)3]- from the boronic acid (ArB(OH)2). This enhances the nucleophilicity of the organic group on the boron, facilitating its transfer to the palladium center. organic-chemistry.org

The choice of ligand and base can significantly impact the efficiency and selectivity of the Suzuki-Miyaura reaction.

Ligands: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. libretexts.org Bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. organic-chemistry.org The choice of ligand can also influence the selectivity of the reaction when multiple reactive sites are present on the substrates. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Aryl Halide | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/Water | Not specified | sci-hub.st |

| Phenylboronic acid | Aryl Halide | SS-Pd | K2CO3 | MeOH/H2O | Good | mdpi.com |

| Arylboronic acid | Aryl Halide | Pd2(dba)3/P(t-Bu)3 | Not specified | Not specified | Not specified | organic-chemistry.org |

Chan-Lam Cross-Coupling for Carbon-Heteroatom Bond Formation.wikipedia.orgnrochemistry.comorganic-chemistry.orgst-andrews.ac.ukalfa-chemistry.com

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a valuable method for the formation of carbon-heteroatom bonds, specifically aryl ethers and aryl amines. wikipedia.orgnrochemistry.com This reaction typically employs a copper catalyst and couples an arylboronic acid with an alcohol or an amine. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be carried out under mild conditions, at room temperature, and open to the air. wikipedia.orgalfa-chemistry.com

The Chan-Lam reaction facilitates the formation of C-N and C-O bonds by coupling arylboronic acids with a wide range of amines and alcohols. organic-chemistry.orgalfa-chemistry.com This includes primary and secondary aliphatic and aromatic amines, as well as various alcohols. researchgate.netmagtech.com.cn The reaction is generally tolerant of a variety of functional groups on both the boronic acid and the amine or alcohol partner. alfa-chemistry.comresearchgate.net

The precise mechanism of the Chan-Lam coupling has been a subject of study and is thought to be more complex than the Suzuki-Miyaura coupling. wikipedia.org A generally accepted pathway involves the following key steps:

Ligand Exchange: The copper(II) catalyst reacts with the amine or alcohol to form a copper-amide or copper-alkoxide complex. st-andrews.ac.uk

Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a diarylcopper(II) or an arylcopper(II) species. st-andrews.ac.uk

Oxidative Coupling/Reductive Elimination: The reaction can proceed through different pathways. One proposed mechanism involves the oxidation of Cu(II) to a transient Cu(III) intermediate, followed by reductive elimination to form the C-N or C-O bond and a Cu(I) species. wikipedia.orgnrochemistry.com Another pathway may involve direct reductive elimination from a Cu(II) complex. The resulting Cu(I) is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. nrochemistry.comorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Arylboronic acid | Amine | Cu(OAc)2 | 2,6-Lutidine/Myristic Acid | Not specified | 50-91 | researchgate.net |

| Arylboronic acid | Amine/Azole | Cu(I)-NHC complex | None | Not specified | 62-94 | researchgate.net |

| Phenylboronic acid | Aniline | CuSO4·5H2O | None | Water | 82 | beilstein-journals.org |

Role of Ligands and Additives in Chan-Lam Reactivity

The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, is a versatile method for forming carbon-heteroatom bonds. The reactivity of this compound in these reactions is significantly influenced by the choice of ligands and additives. These components can enhance reaction rates, improve yields, and broaden the substrate scope.

Ligands play a crucial role in stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle. Pyridine (B92270) and its derivatives are commonly employed ligands in Chan-Lam couplings. wikipedia.orgbeilstein-journals.org For instance, in the coupling of arylboronic acids, pyridine can act as both a ligand and a base. organic-chemistry.org The addition of ligands like 4-methylpyridine (B42270) has been shown to be effective in promoting the cross-coupling of arylboronic acids with various nucleophiles. organic-chemistry.org Bidentate ligands, such as those derived from 1,10-phenanthroline (B135089), have also been utilized to improve the efficiency of Chan-Lam reactions, particularly with challenging substrates like poorly-activated imidazoles. nih.gov In some cases, additives are used to enhance the reaction's efficiency. For example, myristic acid has been used as an additive in the copper(II) acetate-catalyzed coupling of arylboronic acids with amines. organic-chemistry.org The presence of a base is often essential, with common choices including triethylamine (B128534) and 2,6-lutidine. organic-chemistry.orgthieme-connect.de The selection of the appropriate ligand and additive combination is critical for optimizing the Chan-Lam coupling of this compound with a desired nucleophile.

| Component | Function in Chan-Lam Coupling | Examples |

| Ligands | Stabilize copper catalyst, facilitate catalytic cycle | Pyridine, 4-methylpyridine, 1,10-phenanthroline derivatives |

| Additives | Enhance reaction efficiency | Myristic acid |

| Bases | Facilitate deprotonation of nucleophile | Triethylamine, 2,6-lutidine, Potassium Carbonate |

Electrophilic and Nucleophilic Reactions

Lewis Acidity of the Boron Center and Complexation with Lewis Bases

The boron atom in this compound possesses an empty p-orbital, rendering it a Lewis acid. wiley-vch.denih.gov This Lewis acidity allows it to accept a pair of electrons from a Lewis base, forming a coordinate covalent bond and creating a Lewis acid-base complex. libretexts.org This interaction is a fundamental aspect of its reactivity.

The strength of the Lewis acidity can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to increase Lewis acidity, while electron-donating groups, like the pentyloxy group, may slightly decrease it. The boron center can form complexes with a variety of Lewis bases, including amines, hydroxides, and other species with available lone pairs. nih.govacs.org For example, arylboronic acids can form complexes with Lewis bases like pyridine. wiley-vch.de This complexation can lead to the formation of a tetrahedral boronate species. mdpi.com The formation of these complexes is often a key step in various reactions catalyzed by or involving boronic acids.

Reversible Covalent Bonding with Polyols and Related Functionalities

A hallmark of boronic acids, including this compound, is their ability to form reversible covalent bonds with 1,2- and 1,3-diols (polyols) to create cyclic boronate esters. nih.govmusechem.comresearchgate.net This reaction is an equilibrium process that is sensitive to pH. researchgate.net The formation of these five- or six-membered rings is a cornerstone of their use in various applications, including sensors and self-healing materials. researchgate.netrsc.org

The interaction is typically more favorable in basic conditions, where the boronic acid exists as the more reactive boronate anion. researchgate.net The stability of the resulting boronate ester is dependent on the structure of the diol. For example, catechols, which are 1,2-diols, are known to form particularly stable boronate esters with arylboronic acids. polimi.itacs.org This reversible nature allows for dynamic systems where the boronate ester can be formed and cleaved in response to changes in the environment, such as pH. nih.govacs.org This property is exploited in the design of stimuli-responsive materials and for the protection of diol functionalities in organic synthesis. wiley-vch.de

Oxidative and Reductive Transformations

This compound can undergo oxidative transformations, most notably the conversion to the corresponding phenol, 3-(pentyloxy)phenol. This ipso-hydroxylation can be achieved using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in an alkaline solution, and Oxone® (potassium monopersulfate). rsc.orgnih.gov The oxidation with H₂O₂ is a well-established method for converting a range of phenylboronic acids to their corresponding phenols. nih.gov

Alternative, greener methods have also been developed. These include aerobic oxidations catalyzed by photocatalysts like ruthenium complexes or flavin derivatives, which utilize molecular oxygen as the oxidant. rsc.orgscispace.com Electrochemical methods also provide a means for the hydroxylation of arylboronic acids. nih.gov Furthermore, sodium ascorbate (B8700270) has been shown to mediate the hydroxylation of arylboronic acids in air, offering a mild and environmentally friendly approach. unibo.it Reductive transformations of the boronic acid group itself are less common, as the C-B bond is generally stable to typical reducing agents. However, the aromatic ring or other functional groups on the molecule could be subject to reduction under specific conditions, though this is outside the scope of transformations of the boronic acid moiety itself.

Derivatization to Boronic Esters and Other Boronates

This compound is readily converted into various boronic esters, which are often preferred in synthetic applications due to their enhanced stability, ease of handling, and improved solubility in organic solvents. rsc.orgsciforum.net These esters are typically formed through a condensation reaction between the boronic acid and a diol, with the removal of water driving the equilibrium towards the product. sciforum.net

Formation of Pinacol (B44631), Neopentyl, and Catechol Boronic Esters

Among the most common boronic esters are those derived from pinacol, neopentyl glycol, and catechol. rsc.org

Pinacol Esters: The reaction of this compound with pinacol (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacol boronate ester. These esters are particularly popular due to their high stability, often allowing for purification by column chromatography and distillation. rsc.orgstrath.ac.ukorgsyn.org The formal name for such an ester is 2-(3-(pentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. wiley-vch.dewiley-vch.de The synthesis is typically achieved by reacting the boronic acid with pinacol in a suitable solvent, often with azeotropic removal of water.

Neopentyl Esters: Similarly, reaction with neopentyl glycol (2,2-dimethyl-1,3-propanediol) affords the neopentyl boronic ester. These esters also exhibit good stability. rsc.org For example, pyridine boronic acid has been converted to its neopentyl boronate ester. researchgate.net

Catechol Esters: Catechol (1,2-dihydroxybenzene) reacts with arylboronic acids to form catechol boronate esters. ucl.ac.uk These esters are known to be more Lewis acidic than their pinacol or neopentyl counterparts. wiley-vch.de The formation of catechol boronate esters from arylboronic acids and catechol is thermodynamically favorable. acs.org

The general method for the synthesis of these esters involves heating the boronic acid and the respective diol in a solvent like toluene with a Dean-Stark apparatus to remove the water formed during the reaction, or by using a dehydrating agent. sciforum.net

| Diol Reactant | Resulting Boronic Ester | Key Characteristics |

| Pinacol | Pinacol boronate ester | High stability, amenable to chromatography and distillation |

| Neopentyl glycol | Neopentyl boronate ester | Good stability |

| Catechol | Catechol boronate ester | Increased Lewis acidity compared to pinacol/neopentyl esters |

Hydrolysis of Boronic Esters to Boronic Acids

The hydrolysis of boronic esters represents a crucial deprotection step in organic synthesis, yielding the corresponding boronic acids which are key intermediates in various coupling reactions, most notably the Suzuki-Miyaura cross-coupling. Boronic esters, such as those derived from pinacol, are frequently employed as stable, isolable, and purifiable surrogates for the often more sensitive and difficult-to-handle boronic acids. The conversion of a boronic ester of this compound to the parent boronic acid is a standard yet vital transformation.

Several methodologies exist for the cleavage of the boronate ester moiety, primarily involving acidic or basic hydrolysis, or a transesterification-hydrolysis sequence. The choice of method often depends on the stability of the boronic acid product and the presence of other functional groups within the molecule.

One highly effective and mild method for the deprotection of arylboronic acid pinacol esters involves a two-step sequence: transesterification with diethanolamine (B148213) (DEA) followed by acidic hydrolysis. nih.gov This procedure is advantageous due to its high efficiency, mild reaction conditions, and the ease of isolation of the intermediate DEA adduct and the final boronic acid product. nih.govacs.org For instance, treatment of a generic arylboronic acid pinacol ester with diethanolamine in an ethereal solvent leads to the precipitation of the corresponding diethanolamine boronate adduct. This intermediate can then be readily hydrolyzed under mild acidic conditions (e.g., 0.1 M HCl) to afford the desired boronic acid in excellent yield. nih.gov

An alternative approach involves transesterification with a polymer-supported boronic acid, such as polystyrene-boronic acid. unimelb.edu.auresearchgate.net This method leverages a solid-phase reagent to drive the equilibrium towards the formation of the desired free boronic acid, with the resin-bound pinacol ester being easily removed by filtration.

Direct hydrolysis under acidic or basic conditions is also a common practice. ed.ac.uk However, the stability of the boronic acid product under these conditions must be considered, as some boronic acids are susceptible to protodeboronation (loss of the boronic acid group) or other decomposition pathways in strongly acidic or basic media. ed.ac.ukacs.org The rate of hydrolysis can be significantly influenced by the pH of the solution and the electronic nature of the substituents on the aromatic ring. researchgate.net For instance, base-catalyzed hydrolysis is a well-studied phenomenon, though it can be complicated by competing protodeboronation at high pH. ed.ac.uk

The table below summarizes representative conditions for the hydrolysis of arylboronic acid pinacol esters, which are applicable to the synthesis of this compound from its corresponding pinacol ester.

Table 1: Representative Conditions for the Hydrolysis of Arylboronic Acid Pinacol Esters

| Method | Reagents and Conditions | Substrate Scope | Reported Yield | Reference |

|---|---|---|---|---|

| Transesterification-Hydrolysis | 1. Diethanolamine (DEA), Ether, rt, ~30 min 2. 0.1 M HCl, Ether, rt, ~20 min | Aryl- and Alkylboronic acid pinacol esters. Effective for phenylboronic acid pinacol ester. | 99% (for phenylboronic acid) | nih.gov |

| Transesterification with Polymer Support | Polystyrene-boronic acid, 9:1 CD3CN/D2O, 1.5 equiv HCl | Pinacolyl boronate esters. | High yield and purity. | researchgate.net |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., KOH). Rate is pH-dependent. | Arylboronic acid pinacol esters. Kinetics studied for various substituted phenylboronic esters. | Kinetically studied; preparative yields depend on substrate stability. | ed.ac.uk |

| Transesterification with Volatile Boronic Acid | Methylboronic acid, mild conditions. | Boronic esters. | High yields. | organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of the molecule. These techniques are particularly useful for identifying key functional groups. The IR spectrum of a phenylboronic acid typically displays several characteristic absorption bands. nist.govresearchgate.net

O-H Stretching: A broad and strong absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the stretching vibration of the O-H bonds in the B(OH)₂ group, which are often involved in intermolecular hydrogen bonding.

C-H Stretching: Sharp peaks around 2850-3000 cm⁻¹ are due to the aliphatic C-H stretching of the pentyloxy group, while weaker bands above 3000 cm⁻¹ correspond to the aromatic C-H stretching.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

B-O Stretching: A strong and characteristic band for the B-O single bond stretch is typically observed in the 1330-1380 cm⁻¹ region. nist.gov

C-O Stretching: The C-O stretching of the aryl ether is expected to appear as a strong band around 1200-1250 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for (3-(Pentyloxy)phenyl)boronic acid

| Vibrational Mode | Frequency Range (cm⁻¹) (approx.) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| B-O stretch | 1330 - 1380 | Strong |

| C-O stretch (Aryl ether) | 1200 - 1250 | Strong |

Source: Data inferred from general IR correlation tables and studies on phenylboronic acids. nist.govresearchgate.net

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations, such as the C-C stretching modes within the aromatic ring. nih.gov

For this compound, the Raman spectrum would be dominated by vibrations of the phenyl ring. Aromatic C-C stretching modes are expected to appear as strong bands in the 1580–1610 cm⁻¹ range. dergipark.org.trnih.gov The characteristic ring breathing mode, a symmetric vibration of the entire benzene (B151609) ring, typically gives a sharp, intense peak around 1000 cm⁻¹. Other vibrations, including C-H bending and C-C-C deformations of the ring, contribute to a complex fingerprint region between 600 and 1400 cm⁻¹. dergipark.org.tr The symmetric stretching of the C-O-C ether linkage and vibrations of the aliphatic chain would also be observable. The B-O stretching vibration, which is strong in the IR spectrum, also appears in the Raman spectrum, typically around 1365 cm⁻¹. dergipark.org.tr

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3060 - 3080 | Strong |

| C=C Stretch | Phenyl Ring | 1580 - 1610 | Strong |

| B-O Stretch | B(OH)₂ | ~1365 | Medium |

| Ring Breathing | Phenyl Ring | ~1000 | Strong, Sharp |

| In-plane CH Bending | Phenyl Ring | 1000 - 1200 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light primarily excites π→π* transitions within the phenyl ring. The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the ring. lodz.pl

Phenylboronic acid itself exhibits absorption bands in the deep UV region. The introduction of an alkoxy group, such as the pentyloxy group at the meta position, acts as a weak electron-donating group through resonance and an electron-withdrawing group through induction. This substitution is expected to cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene. A close analogue, (4-(pentyloxy)phenyl)boronic acid, shows fluorescence excitation at 254 nm, which corresponds to its primary absorption band. rsc.org The electronic transitions for these types of molecules are generally characterized as involving the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transfer. lodz.plbibliotekanauki.pl

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* (Primary) | Phenyl Ring | ~250 - 260 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (C₁₁H₁₇BO₃), the calculated molecular weight is approximately 208.16 g/mol .

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are detected. A common feature of boronic acids in mass spectrometry is their tendency to undergo dehydration, often leading to the formation of a cyclic trimer anhydride (B1165640) known as a boroxine (B1236090). acs.org This would result in a prominent peak at a much higher mass-to-charge ratio (m/z) corresponding to the trimer minus three water molecules.

The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic losses. nih.govmdpi.com These include:

Loss of water: [M - H₂O]⁺

Loss of the pentyloxy radical: [M - OC₅H₁₁]⁺

Cleavage of the pentyl chain: Resulting in fragments from the loss of alkyl radicals (e.g., CH₃, C₂H₅).

Loss of the entire boronic acid group: [M - B(OH)₂]⁺

Formation of boron-containing ions: Fragments such as BO⁻ and BO₂⁻ have been observed as common and intense yields in the fragmentation of phenylboronic acid. mdpi.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Approximate m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₁H₁₇BO₃]⁺ | 208 | Molecular Ion |

| [M - H₂O]⁺ | [C₁₁H₁₅BO₂]⁺ | 190 | Dehydration Product |

| [M - B(OH)₂]⁺ | [C₁₁H₁₄O]⁺ | 162 | Loss of Boronic Acid Group |

| [M - C₅H₁₁]⁺ | [C₆H₆BO₃]⁺ | 137 | Loss of Pentyl Radical |

X-ray Diffraction Analysis of Solid-State Structures

X-ray diffraction (XRD) on single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the cited literature, its solid-state structure can be reliably predicted based on extensive studies of analogous arylboronic acids. mdpi.comiucr.orgresearchgate.net

In the solid state, arylboronic acids almost universally adopt a specific conformation. The B(OH)₂ group is typically found in a syn-anti conformation regarding its hydroxyl groups. mdpi.comnih.gov This arrangement is a prerequisite for the most common and stable intermolecular interaction pattern. The boronic acid group itself is generally planar or nearly planar. However, this plane is often twisted with respect to the plane of the phenyl ring. mdpi.com The dihedral angle of this twist can vary depending on the steric and electronic effects of other substituents but is frequently in the range of a few degrees to around 30°. mdpi.comiucr.orgnih.gov The C-B bond length is expected to be approximately 1.56-1.58 Å, and the B-O bond lengths are typically around 1.37 Å. longdom.org

The crystal packing of arylboronic acids is dominated by strong hydrogen bonding. The syn-anti conformation of the B(OH)₂ groups facilitates the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govnih.gov This creates a characteristic and energetically favorable eight-membered ring motif, denoted as an R²₂(8) graph set. nih.gov

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-carboxyphenylboronic acid |

| Phenylboronic acid |

| 3-aminophenylboronic acid |

| (4-(pentyloxy)phenyl)boronic acid |

| 1,3-phenylenediboronic acid |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For (3-(Pentyloxy)phenyl)boronic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a robust framework for understanding its fundamental properties. materialsciencejournal.orgnih.gov

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of the molecule, corresponding to a minimum on the potential energy surface. For phenylboronic acids, this involves analyzing the rotational conformations of the boronic acid group [B(OH)₂] relative to the phenyl ring. nih.gov The two primary conformations are the syn and anti rotamers (often referred to as exo and endo), which describe the orientation of the hydroxyl groups. nih.gov DFT calculations can determine the energy difference between these conformers and identify the global minimum energy structure. nih.gov

The planarity of the phenylboronic acid moiety is another critical aspect. While some computational methods and basis sets may find a perfectly planar C-C-B-O arrangement to be a transition state, non-planar local minima with slight torsional angles are often reported. nih.gov Furthermore, the flexible pentyloxy side chain introduces additional conformational possibilities. Studies on related alkoxy-substituted phenyl compounds suggest that such chains often adopt a gauche conformation to minimize steric interactions.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | The average distance between the nuclei of two bonded atoms. | C-B: ~1.55 ÅB-O: ~1.37 ÅC-O (ether): ~1.38 Å |

| Bond Angles (°) | The angle formed between three connected atoms. | C-C-B: ~121°O-B-O: ~118°C-O-B: ~121° |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define conformation. | O-B-C-C: Defines the twist of the boronic acid group relative to the ring. Often close to 0° or 180°. |

Note: The values presented are representative for phenylboronic acids and may vary slightly for the specific title compound.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity. nih.gov

HOMO & LUMO : For phenylboronic acids, the HOMO is typically a π-orbital localized on the electron-rich phenyl ring. researchgate.net The LUMO is characteristically centered on the vacant p-orbital of the electron-deficient boron atom. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict how the molecule will interact with other species and to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the boronic acid and ether groups. researchgate.net Regions of positive potential (colored blue) would be located around the acidic hydrogen atoms of the hydroxyl groups and the electron-deficient boron atom, highlighting them as sites for nucleophilic attack. nih.govresearchgate.net

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons; localized on the phenyl ring. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons; localized on the boron atom's empty p-orbital. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

| MEP Negative Regions | Areas with high electron density (e.g., around oxygen atoms). | Indicate likely sites for electrophilic attack. researchgate.net |

| MEP Positive Regions | Areas with low electron density (e.g., around acidic protons and boron). | Indicate likely sites for nucleophilic attack. researchgate.net |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. nist.gov By comparing the calculated spectrum with an experimental one, each band can be assigned to a specific molecular motion (e.g., stretching, bending). nih.gov This correlation is invaluable for structural confirmation. nist.gov

For this compound, key vibrational modes include the O-H stretching of the hydroxyl groups, the B-O stretching of the boronic acid, C-O stretching of the pentyloxy ether group, and various C-H and C-C vibrations of the phenyl ring. nist.gov Computational analysis can also predict how these frequencies shift upon reaction, such as the change in B-O stretching modes during the formation of a boronate ester, which is a key method for detecting substrate binding in sensor applications. nist.gov

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Experimental Correlation |

| O-H Stretch | ~3700 - 3500 cm⁻¹ | Broad band in the high-frequency region of the IR spectrum. nist.gov |

| Aromatic C-H Stretch | ~3100 - 3000 cm⁻¹ | Sharp peaks just above 3000 cm⁻¹. nist.gov |

| Aliphatic C-H Stretch | ~2950 - 2850 cm⁻¹ | Strong peaks from the pentyloxy chain just below 3000 cm⁻¹. |

| B-O Stretch | ~1380 - 1330 cm⁻¹ | A strong, characteristic absorption in the fingerprint region. nist.gov |

| Aromatic C=C Stretch | ~1600 - 1450 cm⁻¹ | Multiple bands characteristic of the phenyl ring. |

| C-O Ether Stretch | ~1250 cm⁻¹ | A strong band associated with the pentyloxy group. |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.

Molecular Dynamics (MD) Simulations

While DFT provides static pictures of molecules, molecular dynamics (MD) simulations are used to study their behavior over time. For this compound, MD simulations could be employed to understand its conformational dynamics in different solvents or its interaction with other molecules. For instance, simulations could track the flexibility of the pentyloxy chain and the rotation of the boronic acid group in an aqueous environment. In the context of medicinal chemistry, MD simulations are used to assess the stability of a compound when bound to a biological target, such as an enzyme active site, over several nanoseconds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the step-by-step mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction pathway can be constructed. nih.gov

A primary application for this compound is the Suzuki-Miyaura cross-coupling reaction. nih.gov Computational studies on this reaction break it down into its elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can model the transition state for the transmetalation step—the transfer of the pentyloxyphenyl group from boron to the palladium catalyst—which is often the rate-determining step. rsc.org These models help explain how factors like solvents and ligands influence the reaction's efficiency. nih.govrsc.org Similarly, mechanisms for other reactions, such as boronic acid-catalyzed amidations or oxidative deboronation, can be mapped out computationally. nih.govorgsyn.org

Prediction of Reactivity and Selectivity in Organic Transformations

The insights gained from computational analyses are directly applied to predict a molecule's reactivity and selectivity. The electronic structure calculations for this compound confirm its role as a Lewis acid and a source of a nucleophilic aryl group in palladium-catalyzed reactions. mdpi.com

Computational models can predict how changes to the molecular structure affect its reactivity. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring alters the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon, thereby tuning its performance in reactions. orgsyn.org By simulating the transition states of competing reaction pathways, it is possible to predict the selectivity of a transformation, guiding the choice of reaction conditions to favor the desired product. This predictive power is essential for the rational design of new synthetic methods and functional molecules.

Studies on Non-Covalent Interactions and Supramolecular Organization

Computational and theoretical studies are indispensable for understanding the intricate network of non-covalent interactions that govern the supramolecular assembly of phenylboronic acids, including this compound. While specific computational data for the 3-pentyloxy derivative is not extensively documented in the literature, a wealth of theoretical work on phenylboronic acid and its substituted analogues provides a robust framework for comprehending its behavior. These studies, primarily employing Density Functional Theory (DFT) and ab initio methods, elucidate the energetic and geometric details of the interactions that dictate crystal packing and the formation of larger architectures. mdpi.comresearchgate.net

The primary non-covalent interaction driving the self-assembly of boronic acids is hydrogen bonding. researchgate.net The B(OH)₂ group is a versatile hydrogen bond donor and acceptor, capable of forming strong, directional interactions. rsc.org The most fundamental and commonly observed motif is the centrosymmetric homodimer, formed through a pair of O-H···O hydrogen bonds between two boronic acid molecules. researchgate.netuoa.gr Theoretical calculations are crucial for quantifying the stability of these dimers and understanding the conformational preferences of the hydroxyl groups.

For the parent phenylboronic acid, the boronic acid group can adopt several conformations (e.g., syn-syn, anti-anti, syn-anti) based on the orientation of the hydroxyl protons. Computational analyses have shown that these conformers have small energy differences, but the syn-anti conformation is often favored in the formation of the classic hydrogen-bonded dimer. psu.edu Theoretical calculations on model systems like the p-ethyl-phenylboronic acid homodimer, using the M06-2X functional, predict hydrogen bond distances of approximately 1.866 Å, which is in close agreement with experimental crystallographic data. uoa.gr

The dimerization energies of boronic acids have been calculated to be significant, though generally less than those of carboxylic acid dimers. nih.gov This indicates a strong thermodynamic driving force for self-assembly. DFT and MP2 calculations have been used to compare the stability of various dimeric structures. For instance, studies on different dimers of amides, carboxylic acids, and boronic acids found that boronic acid homodimers have the lowest dimerization energy among the neutral pairs, yet they are observed to dominate in certain experimental encapsulation systems, highlighting the subtle interplay of forces. uoa.grnih.govresearchgate.net

Beyond the primary hydrogen-bonded dimer, weaker interactions play a critical role in organizing these dimeric units into extended supramolecular structures like ribbons, sheets, or 3D networks. mdpi.com These interactions include C-H···O, C-H···π, and π-π stacking interactions. The pentyloxy substituent in this compound, with its flexible alkyl chain and oxygen atom, can further influence crystal packing through additional van der Waals and weak hydrogen bonding interactions.

Theoretical methods like Quantum Theory of Atoms in Molecules (AIM) are also employed to analyze the electron density and characterize the nature of these non-covalent bonds. mdpi.com Such analyses confirm the presence and strength of hydrogen bonds and other weak contacts that are crucial for the supramolecular organization. mdpi.com The combination of energetic calculations and topological analysis of electron density provides a comprehensive picture of how molecules like this compound recognize each other and self-assemble into well-defined, functional materials. mdpi.comdiva-portal.org

Applications in Advanced Materials and Supramolecular Assemblies

Boronic Acid-Based Scaffolds in Supramolecular Chemistry

The boronic acid functional group is a cornerstone in supramolecular chemistry due to its ability to form reversible covalent bonds with diols. This dynamic nature allows for the construction of complex, self-assembling, and environmentally responsive systems.

Hierarchical Organization and Self-Assembly

Phenylboronic acids are known to participate in various self-assembly processes, driven by a combination of non-covalent interactions and reversible covalent bond formation. mdpi.comrsc.orgnih.gov For (3-(Pentyloxy)phenyl)boronic acid, the presence of the lipophilic pentyloxy tail would likely promote aggregation in aqueous environments through hydrophobic interactions, leading to the formation of micelles or vesicles.

Furthermore, boronic acids can undergo a dehydration reaction to form cyclic trimers known as boroxines. nih.govresearchgate.netclockss.org This process is a form of self-assembly that can be influenced by solvent and temperature. The resulting boroxine (B1236090) structure presents a planar, C3-symmetrical core, which can then stack through π-π interactions, leading to the formation of ordered, one-dimensional supramolecular polymers. nih.govresearchgate.net The pentyloxy groups would decorate the exterior of these assemblies, modulating their solubility and interaction with the surrounding medium. This hierarchical process, from small molecule to boroxine trimer to stacked polymer, is a key feature of boronic acid supramolecular chemistry. nih.govrsc.org

Formation of Supramolecular Polymers and Network Structures through Dynamic Covalent Bonds

The most significant reaction of boronic acids in supramolecular chemistry is their condensation with 1,2- or 1,3-diols to form five- or six-membered boronate esters. mdpi.comnih.gov This reaction is dynamic and reversible, with the stability of the ester bond being sensitive to pH, temperature, and the presence of competing diols. mdpi.comnih.govrsc.org

This dynamic covalent chemistry is the foundation for creating supramolecular polymers and networks. By using multifunctional boronic acids and polyols, researchers can construct cross-linked networks. mdpi.com For instance, this compound could be used to crosslink polymers containing diol units, such as polyvinyl alcohol (PVA). The resulting network would be held together by dynamic boronate ester bonds, imparting properties like self-healing and stimuli-responsiveness to the material. mdpi.comnih.gov

Interactive Table: Properties of Dynamic Covalent Bonds in Supramolecular Chemistry

| Feature | Description | Relevance to this compound |

| Bond Type | Boronate Ester, Boroxine | Formation with diols or through self-condensation. |

| Reversibility | Yes, under specific stimuli | Allows for self-healing, adaptability, and responsiveness. |

| Stimuli | pH, competing diols, water concentration, temperature | The system's structure and properties can be externally controlled. |

| Key Interaction | Reversible covalent bonding with diols | Enables the formation of cross-linked polymer networks and gels. |

Development of Responsive Polymers and Smart Hydrogels

Smart hydrogels are materials that can undergo significant changes in their properties in response to external stimuli. Phenylboronic acid is a popular functional group for creating "smart" materials, particularly those responsive to pH and the presence of sugars like glucose. nih.govnih.govaalto.firsc.org

Hydrogels functionalized with PBA moieties can swell or shrink based on the surrounding pH. The boronic acid group has a pKa, and its charge state changes with pH, affecting the hydrophilicity of the polymer network. nih.govmdpi.com More importantly, the binding affinity of boronic acid for diols is pH-dependent. This principle is widely used to create glucose-responsive hydrogels for applications like self-regulated insulin (B600854) delivery. nih.govnih.gov At physiological pH, glucose can compete for binding with the boronic acid cross-linkers in a hydrogel network, causing the gel to swell and release its encapsulated cargo. nih.gov

The incorporation of the hydrophobic pentyloxy group in this compound would likely influence the swelling behavior and the lower critical solution temperature (LCST) of thermo-responsive polymers, adding another layer of control to the material's properties.

Role in Catalysis Beyond Cross-Coupling

While widely known for their essential role as reagents in palladium-catalyzed cross-coupling reactions (e.g., the Suzuki-Miyaura reaction), boronic acids also have applications as catalysts or promoters in other chemical transformations. nih.govrsc.orgnih.gov

Design of Boronic Acid-Functionalized Heterogeneous Catalysts

Boronic acids can be immobilized onto solid supports, such as polymers or porous materials, to create heterogeneous catalysts. researchgate.net This approach combines the catalytic activity of the boronic acid moiety with the advantages of easy separation and recyclability of a solid-phase catalyst. Boronic acids can act as Lewis acid catalysts or as co-catalysts in various organic reactions. For example, boronic acid-functionalized materials have been explored for their ability to catalyze condensation reactions or to act as selective oxidation catalysts. researchgate.net Functionalizing a porous support with this compound could create a catalyst with a specific hydrophobic microenvironment around the active site, potentially influencing substrate selectivity and reaction rates.

Applications in Environmental Remediation Processes

The ability of boronic acids to bind with diols has been explored for environmental applications, such as sensing and separation of catechols and other pollutants. Furthermore, some studies have investigated the impact of boronic acid derivatives on microorganisms, suggesting potential applications in controlling harmful algal blooms or in other remediation strategies. nih.gov Phenylboronic acid has also been noted for its antioxidant properties, which could be relevant in mitigating oxidative stress in environmental systems. researchgate.net However, specific studies detailing the use of this compound in environmental remediation are not currently available. The compound's properties would need to be evaluated for both efficacy in remediation and potential environmental toxicity. nih.gov

Integration into Active Architectures for Electronic Materials

Currently, there is a lack of specific research data and detailed findings in publicly accessible scientific literature regarding the direct integration of This compound into active architectures for electronic materials. While the broader class of phenylboronic acids is recognized for its utility in constructing complex organic molecules for electronic applications through reactions like the Suzuki-Miyaura coupling, specific studies detailing the performance, properties, and integration of the pentyloxy-substituted variant in electronic devices are not available.

The potential utility of alkoxy-substituted phenylboronic acids in organic electronics is an area of scientific interest. The introduction of an alkoxy chain, such as a pentyloxy group, onto the phenyl ring can influence the molecule's solubility, molecular packing in the solid state, and electronic properties (e.g., HOMO/LUMO energy levels). These modifications are crucial for the performance of organic electronic materials used in devices like Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). However, without specific experimental data for this compound, any discussion of its role remains speculative.

Future Research Directions and Emerging Opportunities

Novel Synthetic Routes to Substituted Phenylboronic Acids

The development of efficient and versatile synthetic methods for accessing substituted phenylboronic acids is paramount for their widespread application. While traditional methods exist, future research is geared towards more sustainable and atom-economical routes. A key area of development is the metal-catalyzed borylation of C-H bonds in alkanes and arenes, which allows for the direct synthesis of boronic esters from simple hydrocarbon precursors. wiley.com Another promising approach is the Miyaura borylation, a palladium-catalyzed reaction that converts aryl or alkenyl halides into the corresponding boronic esters with high functional group tolerance using commercially available starting materials. rsc.org

Further research into dicyclohexylborane-catalyzed hydroboration of alkynes with catechol borane (B79455) or pinacol (B44631) borane also presents a viable route to specific alkenyl boronic esters. rsc.org These advanced synthetic strategies are crucial for creating a diverse library of substituted phenylboronic acids, including (3-(Pentyloxy)phenyl)boronic acid, thereby expanding their availability for various applications.

Exploration of New Catalytic Applications and Methodologies

Phenylboronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and aryl or alkenyl halides. nih.govbeilstein-journals.org The development of highly active and recyclable catalysts, such as polymer-supported N-heterocyclic carbene-palladium complexes, enables these reactions to proceed under mild conditions with good to excellent yields. beilstein-journals.org For instance, the Suzuki-Miyaura coupling of aryl halides with arylboronic acids can be efficiently catalyzed by Pd(II)-exchanged NaY zeolite without the need for additional ligands. researchgate.net

Emerging research focuses on expanding the catalytic utility of boronic acids beyond traditional cross-coupling. This includes their use in rhodium-catalyzed asymmetric reductive Heck reactions for the synthesis of complex molecules like 3-substituted tetrahydropyridines. snnu.edu.cn Additionally, cobalt-porphyrin complexes have been shown to catalyze the oxidative hydroxylation of aryl boronic acids to phenols using blue-light irradiation, offering an environmentally friendly oxidation method. mdpi.com The this compound, with its specific electronic and steric properties, is a prime candidate for exploration within these novel catalytic systems.

Table 1: Examples of Catalytic Systems for Arylboronic Acid Reactions

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Polymer-supported NHC-Pd complex | Suzuki-Miyaura Cross-Coupling | 1-aryltriazenes and arylboronic acids | Recyclable catalyst, good to excellent yields at room temperature. | beilstein-journals.org |

| Pd(II)-exchanged NaY zeolite | Suzuki-Miyaura Cross-Coupling | Aryl halides and arylboronic acids | High activity without added ligands, reusable catalyst. | researchgate.net |

| [Rh(cod)(OH)]₂ / Chiral Ligand | Asymmetric Reductive Heck | Pyridine (B92270) derivatives and arylboronic acids | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. | snnu.edu.cn |

Advanced Understanding of Structure-Reactivity Relationships through Computational and Experimental Synergy

A synergistic approach combining computational modeling and experimental validation is crucial for a deeper understanding of the structure-reactivity relationships of substituted phenylboronic acids. nih.gov Computational methods, such as Density Functional Theory (DFT), can predict key properties like heats of formation, pKa values, and HOMO/LUMO energy levels, which govern the chemical reactivity and stability of these compounds. nih.govresearchgate.netresearchgate.net For example, studies have shown that substituents significantly impact the acidity (pKa) of the boronic acid group; electron-withdrawing groups generally increase acidity, while steric hindrance from ortho-substituents can reduce it. researchgate.netunair.ac.id

This predictive power is invaluable for designing boronic acids with tailored properties. For this compound, the electron-donating nature of the meta-pentyloxy group is expected to influence its reactivity in complexation and catalytic reactions. acs.org Experimental techniques, such as potentiometric and spectrophotometric titrations, provide the necessary data to validate and refine these computational models, ensuring their accuracy. researchgate.netacs.org This integrated approach accelerates the rational design of new boronic acid-based sensors, catalysts, and materials. nih.gov

Table 2: Computational and Experimental Data for Substituted Phenylboronic Acids

| Property | Method | Finding | Significance | Reference |

|---|---|---|---|---|

| Heats of Formation (HOF) | Gaussian-3 (G3) level of theory | Calculated HOF for various monosubstituted PBAs. | Provides fundamental thermochemical data for understanding stability. | nih.gov |

| Acid Dissociation Constant (pKa) | COSMO-RS model & Experimental | Substituent position and electronic nature strongly influence pKa. Good correlation between predicted and experimental values. | Crucial for applications in sensing and catalysis where pH is a factor. | researchgate.netunair.ac.id |

| Structure-Reactivity | Potentiometric titration | Hammett equation describes the relationship between substituent electronics and ester stability constants. | Allows prediction of binding affinities with diols based on component acid-base properties. | acs.org |

Expansion of Supramolecular Architectures and Functional Materials

The ability of boronic acids to form reversible covalent bonds with diols makes them exceptional building blocks for the construction of dynamic and stimuli-responsive supramolecular architectures. rsc.orgmpg.de This interaction is the foundation for creating a wide range of advanced materials, including macrocycles, polymers, rotaxanes, and cages. epfl.ch The reversible nature of the boronic ester linkage allows for "error-checking" during self-assembly, leading to highly ordered structures. rsc.org

The introduction of a this compound moiety into a polymer backbone or as a pendant group can impart specific functionalities. The lipophilic pentyloxy group can influence solubility and promote self-assembly in different media, leading to the formation of unique nanostructures like hydrogels. acs.org These materials have potential applications in fields such as drug delivery, sensing, and self-healing polymers. researchgate.netnih.gov For instance, boronic acid-functionalized polymers can be designed to respond to changes in pH or the presence of specific saccharides, making them "smart" materials. rsc.orgmpg.de The interaction with diols on saccharides is a key feature, enabling the development of sophisticated glucose sensors. nih.gov

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for building molecular complexity. Arylboronic acids are increasingly being utilized as key components in novel MCRs. mdpi.com These reactions offer significant advantages in terms of step economy, reduced waste, and rapid access to diverse chemical scaffolds. organic-chemistry.org

For example, a copper-catalyzed three-component reaction of arylboronic acids, elemental sulfur, and P(O)H compounds provides a straightforward route to S-aryl phosphorothioates. organic-chemistry.org Another innovative MCR involves the reaction of primary amines, formaldehyde, arylboronic acids, and alkynes to synthesize tertiary propargylamines. rsc.org The participation of this compound in such reactions could lead to the synthesis of novel, highly functionalized molecules with potential biological or material science applications. The development of new MCRs featuring boronic acids is a vibrant area of research with the potential to streamline the synthesis of complex target molecules. nih.govmdpi.comacs.orgrsc.orgnih.gov

Table 3: Examples of Multicomponent Reactions Involving Arylboronic Acids

| Reaction Components | Catalyst/Conditions | Product Class | Key Features | Reference |

|---|---|---|---|---|

| Arylboronic acids, elemental sulfur, P(O)H compounds | Cu(OTf)₂, bpy, Et₃N | S-aryl phosphorothioates | High efficiency, broad functional group tolerance, scalable. | organic-chemistry.org |

| Aromatic carbonyls, tosylhydrazide, two arylboronic acids | Pd-catalyzed Suzuki coupling | 4-benzyl-1,1'-biphenyls | One-pot, four-component reaction using easily accessible materials. | mdpi.com |

| Primary amines, formaldehyde, arylboronic acids, alkynes | Cu(OAc)₂ | Tertiary propargylamines | Novel approach combining Petasis-Borono Mannich (PBM) and A³-coupling reactions. | rsc.org |

Q & A

Q. What are the standard synthetic routes for (3-(Pentyloxy)phenyl)boronic acid, and how can purity be ensured?

The synthesis typically involves Suzuki-Miyaura coupling using a palladium catalyst. For example:

- Method : React 3-bromo-pentyloxybenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1-5 mol%), KOAc, and 1,4-dioxane at 80–100°C for 12–24 hours .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Ensure residual catalyst levels <1 ppm via ICP-MS .

Q. Which spectroscopic techniques are recommended for structural confirmation?

- ¹H/¹³C NMR : Confirm the pentyloxy chain (δ ~3.8–4.2 ppm for OCH₂, δ ~1.2–1.6 ppm for CH₂ groups) and boronic acid protons (broad peak δ ~6–8 ppm in DMSO-d₆) .

- ¹¹B NMR : A singlet near δ 28–32 ppm confirms the boronic acid moiety .

- FTIR : B-O stretching at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹ .

Q. How does the compound’s solubility impact reaction design?

The pentyloxy group enhances lipophilicity, making the compound soluble in THF, DCM, or DMSO but sparingly soluble in water. For aqueous-phase reactions (e.g., Suzuki coupling), use co-solvents like ethanol/water (1:1) and surfactants (e.g., SDS) to improve dispersion .

Advanced Research Questions

Q. How does the pentyloxy substituent influence reactivity in cross-coupling compared to shorter alkoxy chains?

The pentyloxy group introduces steric hindrance, slowing transmetalation in Suzuki reactions compared to methoxy or ethoxy analogs. However, its electron-donating nature increases arylboronic acid stability. Optimization : Use bulky ligands (e.g., SPhos) to reduce steric clashes and elevate reaction temperatures (e.g., 90°C) .

Q. What strategies mitigate hydrolysis of the boronic acid group during storage?

Q. How can trace impurities (e.g., deboronated byproducts) be quantified?

Q. What computational approaches predict the compound’s electronic effects in catalysis?

Q. How does functionalization at the boron site (e.g., with diols) alter reactivity?

- Pinacol Ester Formation : Reduces protodeboronation but requires activation with CsF or KHF₂ in coupling reactions .

- Trifluoroborate Salts : Improve stability and solubility in polar solvents (e.g., MeOH/H₂O). Synthesize via KHF₂ treatment in acetone .

Data Contradictions and Resolution

Q. Conflicting reports on optimal coupling catalysts: Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂

- Pd(PPh₃)₄ : Higher yields (~85%) for electron-rich substrates but prone to deactivation by boronic acid aggregation .

- Pd(dtbpf)Cl₂ : Better for sterically hindered systems (yields ~75%) due to bulky ligand .

- Resolution : Screen both catalysts with substrate-specific reaction matrices (DoE approach) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.